Antidiabetic agent 2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Antidiabetic agent 2 is a compound used in the treatment of type 2 diabetes mellitus. This compound helps in regulating blood glucose levels by targeting specific pathways involved in glucose metabolism. It is part of a broader class of antidiabetic drugs that aim to improve insulin sensitivity, enhance insulin secretion, or reduce glucose production in the liver .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Antidiabetic agent 2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired pharmacological properties . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .

Analyse Chemischer Reaktionen

Types of Reactions

Antidiabetic agent 2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a primary alcohol group in this compound may yield an aldehyde or carboxylic acid, while reduction of a ketone group may produce a secondary alcohol .

Wissenschaftliche Forschungsanwendungen

Antidiabetic agent 2 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its effects on cellular glucose uptake and insulin signaling pathways.

Medicine: Evaluated in clinical trials for its efficacy in lowering blood glucose levels and improving insulin sensitivity in patients with type 2 diabetes.

Industry: Used in the formulation of antidiabetic medications and as a reference standard in quality control laboratories

Wirkmechanismus

Antidiabetic agent 2 exerts its effects by targeting specific molecular pathways involved in glucose metabolism. It enhances insulin sensitivity by activating insulin receptors and downstream signaling pathways, leading to increased glucose uptake by cells. Additionally, it inhibits hepatic glucose production by modulating key enzymes involved in gluconeogenesis . The compound also affects the secretion of incretin hormones, which play a role in regulating insulin release from the pancreas .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Metformin: A widely used antidiabetic drug that primarily reduces hepatic glucose production.

Sulfonylureas: Stimulate insulin secretion from pancreatic beta cells.

Thiazolidinediones: Improve insulin sensitivity by activating peroxisome proliferator-activated receptors (PPARs).

Sodium-glucose cotransporter-2 (SGLT-2) inhibitors: Reduce glucose reabsorption in the kidneys

Uniqueness

Antidiabetic agent 2 is unique in its dual mechanism of action, targeting both insulin sensitivity and hepatic glucose production. This dual action provides a more comprehensive approach to managing blood glucose levels compared to other antidiabetic agents that primarily focus on a single pathway .

Eigenschaften

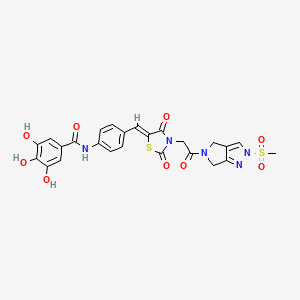

Molekularformel |

C25H21N5O9S2 |

|---|---|

Molekulargewicht |

599.6 g/mol |

IUPAC-Name |

3,4,5-trihydroxy-N-[4-[(Z)-[3-[2-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]benzamide |

InChI |

InChI=1S/C25H21N5O9S2/c1-41(38,39)30-10-15-9-28(11-17(15)27-30)21(33)12-29-24(36)20(40-25(29)37)6-13-2-4-16(5-3-13)26-23(35)14-7-18(31)22(34)19(32)8-14/h2-8,10,31-32,34H,9,11-12H2,1H3,(H,26,35)/b20-6- |

InChI-Schlüssel |

FCVWRMOTYDEKQU-IOXNKQMXSA-N |

Isomerische SMILES |

CS(=O)(=O)N1C=C2CN(CC2=N1)C(=O)CN3C(=O)/C(=C/C4=CC=C(C=C4)NC(=O)C5=CC(=C(C(=C5)O)O)O)/SC3=O |

Kanonische SMILES |

CS(=O)(=O)N1C=C2CN(CC2=N1)C(=O)CN3C(=O)C(=CC4=CC=C(C=C4)NC(=O)C5=CC(=C(C(=C5)O)O)O)SC3=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)

![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)

![N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide](/img/structure/B12380496.png)